Phenethicillin (potassium)

CAS No.:

Cat. No.: VC18910382

Molecular Formula: C17H19KN2O5S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19KN2O5S |

|---|---|

| Molecular Weight | 402.5 g/mol |

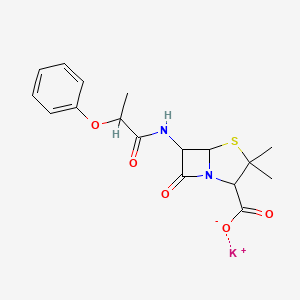

| IUPAC Name | potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 |

| Standard InChI Key | ORMNNUPLFAPCFD-UHFFFAOYSA-M |

| Canonical SMILES | CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Phenethicillin potassium (chemical formula ) has a molecular weight of 402.51 g/mol . Its percent composition is 50.73% carbon, 4.76% hydrogen, 9.71% potassium, 6.96% nitrogen, 19.87% oxygen, and 7.97% sulfur . The compound is synthesized via acylation of 6-aminopenicillanic acid with racemic α-phenoxypropionyl chloride, introducing an additional asymmetric center and yielding two diastereoisomers: the L- and D-isomers .

Stereochemical Configuration

The stereochemistry of phenethicillin potassium is critical to its biological activity. The L-isomer ((2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[(2R)-2-phenoxypropanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) exhibits greater antibacterial efficacy against Bacillus cereus, Sarcina lutea, and penicillin-resistant Staphylococcus aureus compared to the D-isomer . The British Pharmacopoeia mandates optical rotation limits of to , corresponding to L-isomer concentrations between 34% and 100% .

Table 1: Key Molecular Properties of Phenethicillin Potassium

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 402.51 g/mol | |

| Optical Rotation | to | |

| CAS Number | 132-93-4 |

Synthesis and Isomer Control

Manufacturing Process

Phenethicillin potassium is produced by acylating 6-aminopenicillanic acid with racemic α-phenoxypropionyl chloride in a solvent-mediated reaction . The choice of solvent and crystallization conditions significantly impacts the L:D isomer ratio. For instance, polar solvents favor the L-isomer, which is pharmacologically dominant .

Table 2: Comparative Activity of L- and D-Isomers

| Isomer | Antibacterial Activity (Relative to L-Isomer) | Target Pathogens |

|---|---|---|

| L | 1.0 (Reference) | B. cereus, S. lutea, MRSA |

| D | 0.3–0.5 | Penicillin-sensitive S. aureus |

Analytical Methods for Quality Assurance

Circular Dichroism Spectrometry

CD spectrometry measures the differential absorption of left- and right-circularly polarized light, providing a linear relationship between molecular ellipticity and isomer composition . At 269 nm, the L-isomer exhibits a positive ellipticity peak, while the D-isomer shows minimal activity. This method has been validated against eight commercial batches, demonstrating concordance with microbiological assays .

Pharmacopoeial Standards

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Microbiological Assay | Bacterial growth inhibition | Measures bioactivity | Cannot differentiate isomers |

| CD Spectrometry | Differential light absorption | Quantifies isomers, high precision | Requires pure reference standards |

| Titrimetry | Acid-base titration | Rapid, cost-effective | Non-specific |

Pharmacological and Clinical Profile

Mechanism of Action

Like other β-lactam antibiotics, phenethicillin potassium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Its enhanced stability against penicillinase compared to benzylpenicillin makes it effective against resistant strains .

Clinical Indications

Phenethicillin potassium is indicated for respiratory tract infections, skin infections, and streptococcal pharyngitis. It is marketed under various brand names, including Broxil, Penicillin mv, and Pensig .

Adverse Effects

Common adverse effects include gastrointestinal disturbances (nausea, diarrhea) and hypersensitivity reactions. Cross-reactivity with other β-lactams necessitates cautious use in allergic patients .

Regulatory and Industrial Considerations

Manufacturing Variability

Industrial production processes yield variable isomer ratios, impacting clinical efficacy. For example, Manufacturer A’s batches contained 60–75% L-isomer, while Manufacturer B’s batches ranged from 45–65% . Regulatory guidelines must enforce stricter isomer composition limits to ensure therapeutic consistency.

Future Directions

Advances in enantioselective synthesis and continuous manufacturing could minimize isomer variability. Additionally, pharmacokinetic studies are needed to correlate isomer ratios with clinical outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume